Beta-Amino Acid Scaffold vs. Alpha-Amino Acid Isomer: Structural and Metabolic Stability
The target compound is an N-acetylated beta-amino acid (3-acetamido substitution on the propanoic acid backbone), whereas its closest isomer, 2-acetamido-3-(4-fluorophenyl)propanoic acid (CAS 17481-06-0), is an N-acetylated alpha-amino acid (2-acetamido substitution). Beta-amino acids and beta-peptides are documented in the peer-reviewed literature to be inherently stable to mammalian proteases and peptidases, exhibit slow microbial degradation, and resist metabolic cleavage—properties not shared by alpha-amino acid counterparts [1]. The position of the amino group (beta-carbon vs. alpha-carbon) alters hydrogen-bonding capacity and enzymatic recognition patterns, directly impacting the compound's utility in drug design applications where proteolytic resistance is a key selection criterion .
| Evidence Dimension | Proteolytic susceptibility of beta-amino acid vs. alpha-amino acid scaffold |
|---|---|
| Target Compound Data | Beta-amino acid scaffold (3-acetamido substitution); predicted resistance to proteases and peptidases per class-level evidence |
| Comparator Or Baseline | Alpha-amino acid scaffold (2-acetamido substitution, CAS 17481-06-0); susceptible to standard proteolytic degradation |
| Quantified Difference | Qualitative class-level difference; specific quantitative half-life or stability data for this exact compound not available in published literature |
| Conditions | In vitro and in vivo proteolytic stability inferred from beta-peptide literature (class-level); direct comparative stability assay data for CAS 332052-58-1 vs. CAS 17481-06-0 not identified |
Why This Matters
For drug discovery programs targeting protease-rich environments or requiring prolonged in vivo half-life, the beta-amino acid scaffold provides a scientifically grounded rationale for selecting this compound over its alpha-amino acid isomer.
- [1] Knihovny.cz. Metadata: Beta2-amino acids—syntheses, occurrence in natural products, and components of beta-peptides. Notes: stable to metabolism, slow microbial degradation, inherently stable to proteases and peptidases, fold into well-ordered secondary structures. View Source
